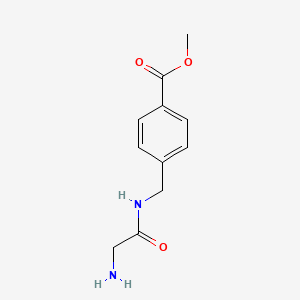
1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane is an organosilicon compound with the molecular formula C10H17ClSi2 It is characterized by the presence of a phenyl group attached to a disilane backbone, which is further substituted with chlorine and methyl groups
Preparation Methods
The synthesis of 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane typically involves the reaction of phenylsilane with chloromethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the disilane bond. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alkoxides or amines, leading to the formation of new organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substitution patterns.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds, which are valuable in materials science and catalysis.
Biology: The compound can be used in the development of silicon-based biomolecules for research in biochemistry and molecular biology.
Industry: Utilized in the production of specialty polymers and as a component in advanced materials with unique properties.
Mechanism of Action
The mechanism by which 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane exerts its effects involves the interaction of its silicon centers with various molecular targets. The phenyl group and chlorine atom can participate in electrophilic and nucleophilic reactions, respectively, facilitating the formation of new chemical bonds. The disilane backbone provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane include:
1,1,2,2-Tetramethyl-2-phenyldisilane: Lacks the chlorine atom, leading to different reactivity and applications.
1-Chloro-1,1,2,2-tetramethyldisilane: Lacks the phenyl group, resulting in different chemical properties and uses.
1,1,2,2-Tetramethyl-2-(trimethylsilyl)disilane:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for specialized applications in various fields.
Properties
IUPAC Name |
chloro-[dimethyl(phenyl)silyl]-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClSi2/c1-12(2,13(3,4)11)10-8-6-5-7-9-10/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVNGTYZHCFQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499874 |
Source


|
| Record name | 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.86 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941-15-1 |
Source


|
| Record name | 1-Chloro-1,1,2,2-tetramethyl-2-phenyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)











